N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide (molecular formula: C₁₈H₁₉F₃N₆O₂; molecular weight: 408.38 g/mol) is a piperazine-carboxamide derivative featuring a pyrimidin-2-yl group at the 4-position of the piperazine ring and an acetamide side chain substituted with a 3-(trifluoromethyl)phenyl moiety . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine ring may facilitate π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C18H19F3N6O2 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H19F3N6O2/c19-18(20,21)13-3-1-4-14(11-13)25-15(28)12-24-17(29)27-9-7-26(8-10-27)16-22-5-2-6-23-16/h1-6,11H,7-10,12H2,(H,24,29)(H,25,28) |
InChI Key |
RMKSPHASQPMJNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Pyrimidin-2-yl)Piperazine
The piperazine ring is substituted at the 4-position with a pyrimidine group via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
Method A: SNAr Reaction
Piperazine reacts with 2-chloropyrimidine in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (K₂CO₃ or Et₃N) at 80–100°C for 12–24 hours.
Yield : 65–75% after recrystallization.
Method B: Buchwald–Hartwig Amination
Pd-catalyzed coupling of piperazine with 2-bromopyrimidine using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene at 110°C. This method avoids side products from SNAr but requires rigorous anhydrous conditions.
Yield : 70–80%.
Carboxamide Formation
The functionalized piperazine is converted to its carboxamide derivative using chloroethyl oxamate or via Curtius rearrangement.
Chloroethyl Oxamate Route
4-(Pyrimidin-2-yl)piperazine reacts with ethyl chlorooxamate in dichloromethane (DCM) with Et₃N as a base at 0–5°C:
The intermediate is hydrolyzed with NaOH in ethanol/water (1:1) to yield the carboxylic acid, which is activated with thionyl chloride (SOCl₂) and coupled with 2-aminoacetophenone.
Isocyanate Intermediate Route
An alternative employs phosgene (COCl₂) to generate the piperazine isocyanate, which reacts with 2-aminoacetophenone in THF at −20°C. This method minimizes hydrolysis but requires stringent safety protocols.
Yield : 72%.
Oxoethyl Group Introduction and Trifluoromethylphenylamino Coupling
The oxoethyl spacer is introduced via reductive amination or condensation, followed by amination with 3-(trifluoromethyl)aniline.
Reductive Amination
2-Oxoethylamine is condensed with the carboxamide intermediate using NaBH₃CN in methanol at room temperature:
Condensation with Trifluoromethylaniline
The ketone group undergoes nucleophilic attack by 3-(trifluoromethyl)aniline in acetic acid under reflux (120°C, 6 hours):
Yield : 85–90% after column chromatography.
Optimization Strategies
Solvent and Catalyst Screening
Purification Techniques
-
Crystallization : Ethanol/water (3:1) recrystallization achieves >98% purity.
-
Chromatography : Silica gel (hexane/ethyl acetate, 1:1) removes unreacted aniline.
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Piperazine Functionalization | SNAr | K₂CO₃, DMF, 80°C | 65–75% | Cost-effective |
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos | 70–80% | Higher yield, fewer byproducts | |
| Carboxamide Formation | Chloroethyl Oxamate | Et₃N, DCM | 60–68% | Scalable |
| Isocyanate Route | Phosgene, THF | 72% | Faster reaction | |
| Final Amination | Acetic Acid Reflux | 120°C, 6 hours | 85–90% | High efficiency |
Challenges and Solutions
-
Trifluoromethyl Group Stability : The CF₃ group is prone to hydrolysis under acidic conditions. Using anhydrous acetic acid and molecular sieves mitigates degradation.
-
Piperazine Ring Oxidation : Performing reactions under nitrogen atmosphere prevents N-oxidation.
Industrial-Scale Considerations
-
Cost Reduction : Replacing Pd catalysts with CuI in piperazine functionalization lowers expenses by 40%.
-
Waste Management : Solvent recovery (DMF, THF) via distillation reduces environmental impact.
Emerging Methodologies
Recent advances include flow chemistry for continuous carboxamide synthesis, achieving 90% yield with 1-hour residence time, and enzymatic amination using transaminases under mild conditions (pH 7.5, 30°C) .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its trifluoromethyl group is particularly valuable in synthesizing compounds with enhanced pharmacological properties.
Biology
Studies have shown that N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide interacts with various biological targets. For example:
- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes involved in metabolic pathways, making it a candidate for further exploration in metabolic disorders.
Case Study Example : A study demonstrated its inhibitory effects on enzyme activity related to cancer cell proliferation, suggesting potential anti-cancer applications .
Medicine
The compound is being investigated for its therapeutic potential in treating various diseases. Its unique chemical structure allows it to modulate biological pathways effectively.
Table 2: Biological Activity Studies
| Study Focus | Target Disease | Observed Effect |
|---|---|---|
| Anticancer Activity | Various cancer cell lines | Significant growth inhibition |
| Enzyme Interaction | Metabolic disorders | Modulation of enzyme activity |
Key Mechanisms
- Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing cellular responses.
- Enzyme Modulation : It can inhibit or activate enzymes critical to disease progression.
Industrial Applications
In addition to its research applications, this compound is also explored for industrial uses, particularly in the development of advanced materials. Its properties make it suitable for creating specialized coatings and polymers with enhanced durability and chemical resistance.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrimidinyl group may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Table 1: Key Structural Features and Molecular Properties
Substituent Impact on Pharmacological Properties
Trifluoromethyl vs. Chloro/Phenyl Groups
- The 3-(trifluoromethyl)phenyl group in the target compound improves metabolic stability and enhances binding to hydrophobic pockets compared to 3-chlorophenyl () or simple phenyl analogs (). The electron-withdrawing CF₃ group may also reduce oxidative metabolism .
- In SCH772984 , the pyrrolidine-indazolyl substituent extends the molecule’s interaction with deeper kinase pockets, likely improving selectivity for ERK1/2 over other kinases .
For example, compound 54 () showed a 60% yield in synthesis, suggesting favorable stability .
Pyrimidine vs. Pyridine Rings
Biological Activity
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperazine core substituted with a pyrimidine and a trifluoromethylphenyl group. Its molecular formula is CHFNO, and it has a molecular weight of approximately 374.34 g/mol. The presence of the trifluoromethyl group is noteworthy as it can significantly influence the compound's biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated primarily through its interaction with various biological targets, including enzymes and receptors involved in disease processes such as cancer and viral infections.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). For instance, derivatives containing piperazine and pyrimidine moieties have shown IC50 values in the low micromolar range against HCV NS5B polymerase, highlighting the importance of structural modifications in enhancing antiviral efficacy .
Antitumor Activity
Research on structurally related compounds has demonstrated promising antitumor activity. For example, certain piperazine derivatives have been reported to inhibit tumor cell proliferation effectively. The mechanism often involves interference with cell cycle progression or induction of apoptosis in cancer cells. A study on similar piperazine derivatives reported IC50 values ranging from 0.15 µM to 6.13 µM against various cancer cell lines .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for specific enzymes involved in viral replication or tumor growth.
- Receptor Modulation : It could modulate receptor activity linked to cell signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A selection of case studies highlights the biological activity of this compound and its analogs:
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral activity against HCV, several derivatives were synthesized and tested. The compound exhibited significant inhibitory effects on NS5B polymerase, with some analogs achieving IC50 values as low as 0.138 µM, indicating high potency .
Case Study 2: Antitumor Activity
Another investigation focused on piperazine derivatives showed that modifications at the N-4 position significantly affected antitumor activity. Compounds similar to this compound were tested against various cancer lines, revealing promising results with IC50 values below 1 µM in some cases .
Data Tables
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Antiviral (HCV NS5B) | 0.138 | NS5B Polymerase |
| Compound B | Antitumor | 0.15 | Cancer Cell Lines |
| Compound C | Antiviral | 1.4 | NS5B Polymerase |
| Compound D | Antitumor | 6.13 | Cancer Cell Lines |
Q & A
Q. Characterization :
- NMR (1H/13C): Confirms structural integrity, e.g., piperazine protons at δ 2.8–3.5 ppm and pyrimidine signals at δ 8.4–8.7 ppm .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ ~500–550 Da) .
- HPLC : Assesses purity using C18 columns with UV detection at 254 nm .
Advanced: How can synthesis yield be optimized while minimizing by-products?
Methodological Answer:
Critical factors include:
- Reaction Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity; dichloromethane reduces side reactions .
- Catalysts : Triethylamine (5–10 mol%) improves coupling efficiency in carboxamide formation .
- Temperature Control : Stepwise heating (0°C → RT for alkylation; 50–60°C for acylation) minimizes decomposition .
- Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted reagents.
Q. Data-Driven Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 50°C | 72 | 92 |
| THF, RT | 65 | 88 |
| CH₂Cl₂, 0→RT | 68 | 95 |
Basic: What biological activity screening methods are applicable?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Measure IC50 against kinases (e.g., EGFR) using fluorescence-based ATP consumption assays .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT₆ receptors) .
- In Vivo Models : Anticonvulsant activity tested in rodent seizure models (e.g., maximal electroshock test) .
Advanced: How can contradictions in biological activity data be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Structural Analogues : Compare with compounds like N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide to isolate substituent effects .
- Orthogonal Validation : Confirm binding via SPR (surface plasmon resonance) if radioligand assays conflict .
Advanced: What computational strategies predict binding modes and selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors). Parameters: exhaustiveness=32, grid box centered on active site .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of docked poses .
- Free Energy Calculations : MM-PBSA to rank binding affinities of structural analogues .
Basic: How is stability under physiological conditions assessed?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) for 24h; monitor degradation via HPLC .
- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products .
- Thermal Stability : TGA (10°C/min) identifies decomposition points (>200°C typical) .
Advanced: How is structure-activity relationship (SAR) analyzed for lead optimization?
Methodological Answer:
-
Substituent Variation : Synthesize analogues with halogen (Cl, F) or methyl groups on phenyl rings .
-
Key Metrics :
Substituent IC50 (nM, EGFR) LogP 3-CF₃ 12 ± 2 3.1 4-F 28 ± 4 2.8 3-Cl 45 ± 6 3.4 -
QSAR Models : CoMFA/CoMSIA to correlate electronic properties (Hammett σ) with activity .
Basic: Which analytical techniques confirm purity and identity?
Methodological Answer:
- NMR : Assign all protons/carbons; detect impurities at <0.1% .
- LC-MS : Quantify major and minor peaks; confirm molecular ion .
- Elemental Analysis : Match calculated vs. observed C/H/N (±0.4%) .
Advanced: What methods evaluate metabolic stability and toxicity?
Methodological Answer:
- Hepatic Metabolism : Incubate with human liver microsomes (HLM); track parent compound depletion via LC-MS/MS .
- CYP Inhibition : Fluorescent probes (e.g., CYP3A4) identify isoform-specific interactions .
- Toxicity Screening :
- MTT Assay : IC50 in HEK293 cells (>50 µM desirable) .
- Ames Test : Assess mutagenicity with S. typhimurium TA98/TA100 .
Advanced: How are synergistic effects with existing therapeutics studied?
Methodological Answer:
- Combination Index (CI) : Use Chou-Talalay method (CI <1 = synergy) in cancer cell lines (e.g., MCF-7) .
- Isobolograms : Plot dose-response curves for monotherapy vs. combination .
- Mechanistic Studies : RNA-seq to identify pathways altered by co-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
